molecular formula C13H10ClFO4S B14352362 4-(3-Chloro-4-fluorobenzene-1-sulfonyl)-5-methylbenzene-1,2-diol CAS No. 91170-54-6

4-(3-Chloro-4-fluorobenzene-1-sulfonyl)-5-methylbenzene-1,2-diol

Cat. No.: B14352362
CAS No.: 91170-54-6
M. Wt: 316.73 g/mol
InChI Key: IYTXNXPBWJPKRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloro-4-fluorobenzene-1-sulfonyl)-5-methylbenzene-1,2-diol is a synthetic organic compound that features a complex aromatic structure. This compound is characterized by the presence of a sulfonyl group, a chloro group, and a fluoro group attached to a benzene ring, along with a methyl group and two hydroxyl groups on another benzene ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-fluorobenzene-1-sulfonyl)-5-methylbenzene-1,2-diol typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the sulfonylation of 3-chloro-4-fluorobenzene with sulfonyl chloride to form 3-chloro-4-fluorobenzene-1-sulfonyl chloride . This intermediate is then reacted with 5-methylbenzene-1,2-diol under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-fluorobenzene-1-sulfonyl)-5-methylbenzene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

4-(3-Chloro-4-fluorobenzene-1-sulfonyl)-5-methylbenzene-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-fluorobenzene-1-sulfonyl)-5-methylbenzene-1,2-diol depends on its interaction with molecular targets. The sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro and fluoro groups can enhance the compound’s binding affinity to specific targets, while the hydroxyl groups may participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chloro-4-fluorobenzene-1-sulfonyl)-5-methylbenzene-1,2-diol is unique due to the combination of functional groups that confer distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing (chloro, fluoro, sulfonyl) and electron-donating (hydroxyl, methyl) groups allows for versatile chemical modifications and interactions with biological targets.

Properties

CAS No.

91170-54-6

Molecular Formula

C13H10ClFO4S

Molecular Weight

316.73 g/mol

IUPAC Name

4-(3-chloro-4-fluorophenyl)sulfonyl-5-methylbenzene-1,2-diol

InChI

InChI=1S/C13H10ClFO4S/c1-7-4-11(16)12(17)6-13(7)20(18,19)8-2-3-10(15)9(14)5-8/h2-6,16-17H,1H3

InChI Key

IYTXNXPBWJPKRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.